Methyl Isolithocholate-d7
Description
Significance of Deuterium-Labeled Compounds in Advanced Research
Deuterium (B1214612), a stable isotope of hydrogen, is a favored label in scientific research. clearsynth.com Replacing hydrogen atoms with deuterium atoms creates compounds that are chemically similar to their unlabeled counterparts but have a greater mass. clearsynth.com This mass difference is the key to their utility. In research, deuterium-labeled compounds serve several critical functions:
Tracing Metabolic Pathways: They act as tracers, allowing researchers to follow the metabolic fate of a compound within a biological system with high precision. clearsynth.comdataintelo.com
Internal Standards in Mass Spectrometry: Their distinct mass makes them ideal internal standards for quantitative analysis, enhancing the accuracy and reliability of measurements. thalesnano.com
Mechanistic and Kinetic Studies: The substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect. This effect provides valuable insights into reaction mechanisms. symeres.comresearchgate.net
Pharmacokinetic Studies: Deuterium labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs, which is crucial for drug development. dataintelo.comthalesnano.com
Overview of Bile Acid Metabolism and Isolithocholate's Role in Research Contexts
Bile acids are steroid acids synthesized from cholesterol in the liver. nih.govekb.eg They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. nih.govmdpi.com The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and can be conjugated with glycine (B1666218) or taurine. ekb.egmdpi.com
In the intestine, gut microbiota metabolize primary bile acids into secondary bile acids. Isolithocholate is a secondary bile acid, a metabolic product of the primary bile acid, chenodeoxycholic acid. The intricate metabolism of bile acids and their role as signaling molecules that regulate various metabolic pathways make them a subject of intense research. nih.govnih.gov Bile acids are known to activate nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors, influencing not only their own synthesis and transport but also lipid, glucose, and energy metabolism. nih.govoatext.com
Rationale for Employing Methyl Isolithocholate-d7 in Mechanistic and Quantitative Studies
The use of this compound, a deuterium-labeled form of a derivative of isolithocholic acid, offers specific advantages in research. The "d7" signifies that seven hydrogen atoms in the molecule have been replaced by deuterium. This labeling provides a distinct mass signature that is readily identifiable in mass spectrometry-based analyses.
The primary rationale for using this compound includes:
Internal Standard for Quantification: In quantitative studies, such as those employing liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. Because it behaves almost identically to the unlabeled (endogenous) Methyl Isolithocholate during sample preparation and analysis, it can be used to accurately quantify the concentration of the unlabeled compound in biological samples. This is crucial for studying the pharmacokinetics of bile acids and their role in various physiological and pathological states.
Metabolic Tracer: Researchers can administer this compound to a biological system and trace its metabolic conversion to other bile acid species. This helps in elucidating the complex network of bile acid metabolism and identifying novel metabolic pathways.
Mechanistic Elucidation: By observing the fate of the deuterium-labeled methyl group, researchers can gain insights into the enzymatic reactions involved in the modification and signaling of isolithocholate.
The table below summarizes the key applications of deuterium-labeled compounds in research.
| Application Area | Specific Use of Deuterium-Labeled Compounds |
| Metabolomics | Tracing metabolic pathways and quantifying endogenous metabolites. medchemexpress.comclearsynth.com |
| Pharmacokinetics | Studying drug absorption, distribution, metabolism, and excretion (ADME). thalesnano.comsymeres.com |
| Quantitative Analysis | Serving as internal standards in mass spectrometry for accurate quantification. thalesnano.com |
| Mechanistic Studies | Investigating reaction mechanisms through the kinetic isotope effect. symeres.comresearchgate.net |
| Structural Biology | Aiding in the determination of protein and other biomolecular structures using NMR. clearsynth.comthalesnano.com |
Properties
Molecular Formula |
C₂₅H₃₅D₇O₃ |
|---|---|
Molecular Weight |
397.64 |
Synonyms |
Methyl 3β-Hydroxy-5β-cholanoate; 3β-Hydroxy-5β-cholanic Acid Methyl Ester-d7; (3β,5β)-3-Hydroxycholan-24-oic Acid Methyl Ester-d7 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Research Applications of Methyl Isolithocholate D7
Methodologies for Deuterium (B1214612) Labeling and Methyl Isolithocholate-d7 Preparation
The preparation of this compound, with a molecular formula of C25H35D7O3, involves a multi-step synthetic approach that combines the esterification of the parent bile acid, isolithocholic acid, with specific deuterium labeling techniques. While the exact commercial synthesis is often proprietary, a plausible and scientifically sound strategy can be devised based on established methodologies for deuterating steroids and related molecules.
A likely synthetic route would involve two key stages: the introduction of deuterium atoms onto the steroid nucleus of a suitable precursor and the subsequent esterification with a deuterated methyl group, or vice-versa.
Deuterium Labeling of the Steroid Backbone:
One common method for introducing deuterium atoms into a steroid backbone is through catalytic hydrogen-deuterium exchange reactions. This can be achieved by treating a precursor molecule with a deuterium source, such as deuterium gas (D2) in the presence of a metal catalyst like palladium on carbon (Pd/C), or by using heavy water (D2O) under elevated temperatures and pressures. The positions on the steroid ring that are most susceptible to exchange are typically those adjacent to carbonyl groups or in sterically accessible locations.
For the preparation of a d4-labeled isolithocholic acid precursor, a potential strategy involves the selective oxidation of the 3-hydroxyl group of lithocholic acid to a ketone, followed by base-catalyzed deuterium exchange at the alpha positions (C-2 and C-4). Subsequent stereoselective reduction of the ketone back to the 3β-hydroxyl group would yield isolithocholic acid-d4.
Introduction of the Deuterated Methyl Group:
The carboxylic acid moiety of the deuterated isolithocholic acid can then be esterified using a deuterated methylating agent to introduce the additional three deuterium atoms. A common and efficient method is the reaction with deuterated methanol (CD3OD) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, reagents like deuterated diazomethane (CD3N2) or deuterated methyl iodide (CD3I) could be employed.
Combining these approaches, a plausible synthesis for this compound would involve:
Protection of the 3-hydroxyl group of lithocholic acid.
Introduction of four deuterium atoms at specific, stable positions on the steroid nucleus through catalytic exchange or other deuteration methods.
Deprotection of the 3-hydroxyl group.
Esterification of the carboxylic acid with a trideuteromethylating agent.
This combined strategy would result in the desired this compound with seven deuterium atoms.
Characterization and Purity Assessment of Synthesized this compound for Research Use
The synthesized this compound must undergo rigorous characterization to confirm its chemical structure, and to determine its chemical and isotopic purity. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
Mass spectrometry is a fundamental tool for confirming the molecular weight of the deuterated compound and for assessing its isotopic distribution.
Molecular Ion Peak: The mass spectrum of this compound will exhibit a molecular ion peak ([M]+) that is seven mass units higher than that of the unlabeled Methyl Isolithocholate.
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide information about the location of the deuterium labels. The masses of fragment ions containing deuterated positions will be shifted accordingly.
Isotopic Purity: High-resolution mass spectrometry (HRMS) is used to determine the isotopic purity by measuring the relative intensities of the peaks corresponding to different isotopologues (e.g., d0, d1, d2, etc.).
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]+ (Da) |
|---|---|---|---|
| Methyl Isolithocholate | C25H42O3 | 390.3134 | 391.3207 |
| This compound | C25H35D7O3 | 397.3562 | 398.3635 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The disappearance of specific proton signals confirms the positions of deuteration.
²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium nuclei, providing further confirmation of their locations within the molecule.
¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic changes in their signals due to C-D coupling, often appearing as multiplets with reduced intensity compared to carbons bonded to protons.
| Spectroscopic Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Disappearance or significant reduction of signals at specific chemical shifts. | Confirms the positions of deuterium labeling. |
| ²H NMR | Presence of signals corresponding to the chemical shifts of the deuterated positions. | Directly detects the presence and chemical environment of deuterium atoms. |
| ¹³C NMR | Splitting of carbon signals (C-D coupling) and reduced signal intensity for deuterated carbons. | Confirms the attachment of deuterium to specific carbon atoms. |
Considerations for Isotopic Enrichment and Positional Specificity of Deuterium Labeling
Achieving high isotopic enrichment and precise positional specificity is critical for the utility of this compound as an internal standard.
Isotopic Enrichment:
Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, seven). High isotopic enrichment (typically >98%) is essential to minimize interference from partially labeled or unlabeled species, which could compromise the accuracy of quantitative analyses. The choice of deuterating reagents and reaction conditions plays a crucial role in maximizing isotopic enrichment. For instance, using highly enriched deuterium sources (e.g., D2O with >99.8% D) and driving the labeling reactions to completion are key factors.
Positional Specificity:
Positional specificity, or regioselectivity, ensures that the deuterium atoms are incorporated at the intended and stable positions within the molecule. The labeling should occur at non-exchangeable positions to prevent the loss of deuterium atoms under analytical or physiological conditions. The synthetic route must be designed to direct the deuterium labeling to specific and stable C-D bonds. For example, deuterium atoms introduced at positions alpha to a carbonyl group are generally stable after the carbonyl is reduced. The use of specific catalysts and directing groups can enhance the positional specificity of the labeling reactions. The stability of the C-D bonds in the final product under various storage and experimental conditions must also be considered to ensure the long-term integrity of the isotopic label.
Advanced Analytical Methodologies Employing Methyl Isolithocholate D7 As a Research Tool
Mass Spectrometry-Based Quantification with Methyl Isolithocholate-d7 as an Internal Standard
The precise quantification of bile acids in complex biological matrices is a significant challenge due to their structural diversity and the potential for matrix effects that can suppress or enhance ion signals in mass spectrometry. sciex.com The use of stable isotope-labeled internal standards, such as this compound, is essential for achieving accurate and reproducible quantification by compensating for variations during sample preparation and analysis. sciex.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of bile acid profiles in biological samples due to its exceptional resolution, sensitivity, and specificity. nih.gov In these methods, this compound serves as an internal standard, added to samples at a known concentration before processing. This allows for the normalization of the analytical signal of the target analyte, Methyl Isolithocholate, thereby correcting for any losses during sample extraction and variability in ionization efficiency. researchgate.net The development of robust LC-MS/MS methods enables the simultaneous quantification of numerous bile acids in various biological matrices, including serum, plasma, and liver tissue. nih.govsonar.ch The use of deuterated standards is a key component in these high-throughput methods, which often feature baseline separation of a panel of bile acids, including isobaric species. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound
Gas chromatography-mass spectrometry (GC-MS) offers a robust and often higher-resolution alternative to LC-MS for bile acid analysis, particularly when reliable separation of structurally similar compounds is necessary. shimadzu.comshimadzu.com However, the polar nature of bile acids, including Methyl Isolithocholate, necessitates a derivatization step to increase their volatility for GC analysis. shimadzu.comrestek.com This typically involves methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups. shimadzu.comshimadzu.com this compound, when subjected to the same derivatization process as the endogenous analyte, serves as an effective internal standard to control for variability in the derivatization reaction and the GC-MS analysis itself. The combination of gas-liquid chromatography retention data and mass spectral data allows for the unequivocal distinction among various bile acids. nih.gov
High-Resolution Mass Spectrometry for Isotope Tracing and Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and for performing stable isotope tracing studies to elucidate metabolic pathways. mssm.edunih.gov When this compound is used in conjunction with HRMS, its precise mass allows for confident identification and differentiation from other co-eluting species. In metabolic studies, the deuterium (B1214612) label can be traced as the molecule undergoes biological transformations, providing insights into the metabolic fate of isolithocholic acid. The ability of HRMS to generate a high-resolution full product ion spectrum for each targeted bile acid, combined with the use of narrow mass-to-charge (m/z) extraction windows for fragment ions, significantly reduces background chemical interferences and improves the signal-to-noise ratio of the assay. sciex.com
Application of this compound in Imaging Mass Spectrometry for Spatial Metabolomics
Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. nih.govnih.gov This methodology is increasingly being applied to understand the localized metabolism of bile acids in different regions of organs such as the liver and intestine. nih.govresearchgate.net In IMS studies, an internal standard like this compound can be applied to the tissue surface to provide a reference signal for semi-quantitative analysis of the endogenous analyte. This helps to account for variations in ionization efficiency across the tissue surface, enabling a more accurate representation of the spatial distribution of Methyl Isolithocholate. Recent advancements in high-resolution matrix-assisted laser desorption/ionization (MALDI) imaging have enabled the detailed mapping of bile acid zonation patterns in tissues. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Based Structural and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of compounds and for tracking metabolic pathways. frontiersin.org While less commonly used than mass spectrometry for routine quantification of bile acids, NMR provides unique structural and quantitative information. frontiersin.org Isotopic labeling, including the use of deuterium, is a key strategy in NMR to simplify complex spectra and to probe specific molecular sites. nih.govsigmaaldrich.com this compound, with its deuterium-labeled methyl group, can be used in NMR-based metabolic studies to trace the fate of the methyl group in biological systems. Two-dimensional (2D) NMR techniques can overcome the challenge of overlapping resonances in the proton 1D NMR spectrum of bile acids, allowing for the detection and assignment of more metabolites. frontiersin.org
Development and Validation of Analytical Protocols Utilizing this compound as a Reference Material
The development and validation of robust analytical methods are crucial for obtaining reliable and reproducible data in clinical and research settings. nih.govresearchgate.net this compound plays a pivotal role as a reference material in the validation of these methods for bile acid quantification. Method validation typically assesses parameters such as linearity, accuracy, precision, recovery, and stability. nih.gov The use of a stable isotope-labeled internal standard like this compound is integral to demonstrating the accuracy and precision of the assay over a range of concentrations. nih.govrestek.com
Below is an example of a data table summarizing typical validation parameters for an LC-MS/MS method for the quantification of a bile acid using a deuterated internal standard.
| Validation Parameter | Specification | Result |
| Linearity (r²) | >0.99 | >0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | 5 ng/mL |
| Accuracy (% Recovery) | 85-115% | 92-110% |
| Intra-assay Precision (%CV) | <15% | <10% |
| Inter-assay Precision (%CV) | <15% | <10% |
| Matrix Effect | Minimal | Compensated by IS |
| Stability (Room Temp, 15 days) | <15% degradation | Stable |
This table is a representative example based on typical validation results reported for LC-MS/MS methods for bile acid analysis. nih.gov
The following table details research findings from a hypothetical study quantifying Methyl Isolithocholate in different biological samples using an analytical method validated with this compound.
| Sample Type | Mean Concentration (ng/mL) | Standard Deviation | N |
| Healthy Control Serum | 15.2 | 3.1 | 50 |
| Diseased State Serum | 45.8 | 10.5 | 50 |
| Liver Tissue Homogenate | 120.4 | 25.2 | 20 |
| Fecal Water | 250.7 | 55.9 | 30 |
This table represents hypothetical research findings to illustrate the application of the analytical method.
Investigations into Metabolic Pathways and Enzymatic Transformations Using Methyl Isolithocholate D7
Elucidation of Bile Acid Biosynthesis and Catabolism Pathways through Deuterium (B1214612) Tracing
The use of deuterium-labeled compounds such as Methyl Isolithocholate-d7 has significantly advanced the understanding of bile acid biosynthesis and breakdown. The heavy isotope label enables scientists to trace the metabolic journey of the administered compound, distinguishing it and its derivatives from the naturally occurring bile acid pool.
In vitro models, including cultured liver cells (hepatocytes) and isolated enzyme preparations, offer a controlled setting to dissect the initial stages of bile acid metabolism. nih.gov When this compound is introduced to these systems, its metabolic conversion can be meticulously monitored. For instance, studies utilizing human liver microsomes can demonstrate the transformation of deuterated lithocholic acid derivatives into their corresponding glycine (B1666218) and taurine conjugates, a critical step for their solubilization and eventual excretion. admescope.com
Upon incubation with hepatocytes, this compound is first hydrolyzed to Isolithocholic acid-d7. This intermediate then undergoes conjugation reactions. The progression of these transformations is typically analyzed by mass spectrometry, which can readily distinguish the d7-labeled molecules from their unlabeled counterparts. caymanchem.com
Table 1: Illustrative Metabolic Transformation of this compound in a Human Hepatocyte Culture
| Time Point | This compound Concentration (µM) | Isolithocholic acid-d7 Concentration (µM) | Glycoisolithocholate-d7 Concentration (µM) | Tauroisolithocholate-d7 Concentration (µM) |
|---|---|---|---|---|
| 0 hr | 100 | 0 | 0 | 0 |
| 4 hr | 55 | 40 | 3 | 2 |
| 8 hr | 25 | 60 | 10 | 5 |
| 16 hr | 5 | 45 | 35 | 15 |
| 24 hr | <1 | 15 | 60 | 25 |
Pre-clinical animal models, particularly rodents, are indispensable for comprehending the systemic metabolism of bile acids. nih.gov Following the administration of this compound to these models, biological samples such as plasma, bile, urine, and feces are collected and analyzed. This provides a holistic view of the compound's absorption, distribution, metabolism, and excretion.
In rodent studies, orally administered this compound is typically absorbed and undergoes significant metabolism within the liver. The primary metabolites detected in bile are often the taurine and glycine conjugates of Isolithocholic acid-d7. Analysis of fecal matter can also reveal various modified forms of the deuterated bile acid, pointing to substantial metabolism by gut microbiota. nih.gov
Enzyme Kinetics and Mechanistic Studies Leveraging Deuterium Isotope Effects of this compound
The substitution of hydrogen with deuterium in this compound can result in a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier isotope. nih.gov This phenomenon is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net
The initial metabolic step for this compound is the hydrolysis of its methyl ester to form Isolithocholic acid-d7, a reaction catalyzed by carboxylesterases. nih.govrsc.org By comparing the hydrolysis rate of this compound with its non-deuterated form, researchers can gain insights into the catalytic mechanism of these enzymes.
Subsequently, the conjugation of Isolithocholic acid-d7 with amino acids like glycine or taurine is facilitated by enzymes such as bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). The use of the deuterated substrate enables detailed kinetic analysis of these crucial enzymes in the bile acid detoxification pathway.
The steroid core of bile acids can be chemically altered by a range of enzymes, including hydroxylases and dehydrogenases. nih.gov The presence of deuterium atoms at specific positions on the steroid nucleus of this compound can influence the rates of these enzymatic reactions. This KIE can offer valuable information about the rate-limiting steps and the structure of the transition state in these enzymatic processes. For example, if a carbon-deuterium bond is broken during the rate-determining step of a hydroxylation reaction, a significant KIE will be observed, providing strong evidence for the involvement of that specific C-H bond cleavage in the reaction mechanism. nih.gov
Identification of Novel Metabolic Intermediates and Products of this compound
The combination of stable isotope-labeled compounds like this compound with high-resolution mass spectrometry is a potent strategy for discovering new metabolites. The distinct isotopic signature of the d7-labeled compounds allows for their confident identification within complex biological mixtures.
This approach has led to the discovery of previously unknown metabolic pathways for isolithocholic acid. For instance, research has revealed the formation of various hydroxylated and sulfated derivatives of Isolithocholic acid-d7 in both in vitro and in vivo settings. The identification of these novel metabolites contributes to a more comprehensive understanding of the biotransformation and detoxification of secondary bile acids.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isolithocholic acid-d7 |
| Glycoisolithocholate-d7 |
| Tauroisolithocholate-d7 |
| Glycine |
| Taurine |
Role of Methyl Isolithocholate D7 in Biochemical Systems Research
Utilization in Cellular Models for Investigating Bile Acid Signaling Pathways (e.g., TGR5 Modulation Mechanisms)
In cellular models, understanding the precise concentration of bile acids is fundamental to elucidating their function as signaling molecules. mdpi.com Bile acids, including the parent compound lithocholic acid, are known ligands for receptors like the Takeda G protein-coupled receptor 5 (TGR5). nih.govmdpi.com Activation of TGR5 can trigger a cascade of intracellular events, including the synthesis of cyclic AMP (cAMP), which influences inflammation, energy homeostasis, and glucose metabolism. mdpi.comnih.govmdpi.com
The use of Methyl Isolithocholate-d7 is pivotal in studies designed to investigate these pathways. When researchers treat cell cultures (e.g., hepatocytes, intestinal cells, or macrophages) with external stimuli to study TGR5 modulation, they need to accurately measure the resulting changes in the intracellular and extracellular concentrations of specific bile acids. This compound is added to the cell lysate or culture medium at a known concentration during the sample preparation phase. In the subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), the signal from the endogenous, non-labeled Methyl Isolithocholate is compared directly to the signal of the heavy, deuterated this compound standard. This ratiometric approach corrects for any loss of analyte during sample extraction and for variations in instrument response, thereby enabling highly accurate and reproducible quantification.
This precision allows researchers to confidently determine how TGR5 agonists or antagonists affect the cellular metabolism and transport of bile acids, providing clearer insights into the mechanisms of TGR5 signaling. semanticscholar.org
| Parameter | Description |
| Analyte | Methyl Isolithocholate |
| Internal Standard | This compound |
| Analytical Platform | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Application | Accurate quantification of analyte in cell lysates and supernatant. |
| Significance | Enables precise measurement of changes in bile acid concentrations in response to T-GR5 modulation, correcting for experimental variability. |
Application in Organ-Specific Metabolic Research (e.g., Hepatic and Intestinal Metabolism) in Non-Human Models
To understand the complex journey of bile acids through the body—a process known as enterohepatic circulation—researchers rely on non-human models. In these models, this compound serves as a powerful tracer to map the organ-specific metabolism and transport of its non-labeled counterpart.
After administration to an animal model (e.g., a rat or mouse), the deuterated compound can be tracked as it moves through the gastrointestinal tract, is absorbed into the bloodstream, and is taken up by the liver. nih.gov Within the hepatocytes (liver cells), it can undergo further metabolic transformations, such as conjugation with amino acids (glycine or taurine) or sulfation, before being secreted into bile. nih.gov
By collecting samples from different organs and fluids (liver, intestine, plasma, bile, urine) at various time points and analyzing them with mass spectrometry, scientists can distinguish the administered this compound and its metabolites from the body's natural pool of bile acids. This allows for the precise determination of key pharmacokinetic parameters.
Illustrative Findings from a Tracer Study in a Rodent Model:
| Time Point | Plasma (ng/mL) | Liver (ng/g tissue) | Intestine (ng/g tissue) |
| 1 hour | 150.2 | 450.8 | 25.3 |
| 4 hours | 75.6 | 210.4 | 12.1 |
| 12 hours | 10.1 | 55.9 | 5.8 |
| 24 hours | < 2.0 | 15.2 | < 1.0 |
This table represents hypothetical data illustrating how the concentration of this compound might be tracked across different organs over time in a non-human model.
Such studies are crucial for understanding how the liver and intestines handle specific secondary bile acids and how this process might be altered in disease states like cholestasis or inflammatory bowel disease. nih.gov
Contributions to Understanding Microbiome-Host Interactions Related to Bile Acid Metabolism
The gut microbiota plays a central role in bile acid metabolism, transforming primary bile acids synthesized by the host's liver into a diverse array of secondary bile acids. nih.gov This biotransformation is a key aspect of the microbiome-host interaction, influencing host immunity, metabolism, and health. nih.govaccscience.com Lithocholic acid, the precursor to isolithocholate, is a product of this microbial activity. nih.gov
This compound is an invaluable tool for dissecting these intricate interactions. It can be used in several experimental setups:
In vitro fermentation: The labeled compound can be introduced into cultures of specific gut bacteria or complex microbial communities to identify which species are capable of metabolizing it and to characterize the resulting products.
Germ-free animal models: By administering this compound to germ-free animals (which lack a microbiome) and comparing its fate to that in conventional animals, researchers can definitively pinpoint the metabolic steps that are dependent on gut bacteria.
This compound in Systems Biology Approaches for Metabolomic Profiling
Metabolomics, a key component of systems biology, aims to comprehensively measure all small molecules (metabolites) in a biological sample. nih.govdbkgroup.org This "metabolic profiling" provides a functional snapshot of a cell or organism's physiological state. nih.gov When analyzing the bile acid pool, which can consist of dozens of different but structurally similar compounds, accuracy and reproducibility are paramount.
In this context, this compound functions as an essential internal standard in targeted and semi-targeted metabolomics platforms. mdpi.com It is typically included in a mixture of other stable isotope-labeled bile acids that is added to every sample (e.g., plasma, tissue homogenate) at the beginning of the analytical workflow.
The consistent signal of this compound across all samples helps to:
Normalize data: It corrects for variations in sample preparation and instrument performance.
Ensure accurate quantification: It provides a reliable reference point for calculating the absolute concentration of endogenous methyl isolithocholate.
Emerging Research Avenues and Methodological Advancements for Methyl Isolithocholate D7
Integration of Methyl Isolithocholate-d7 with Multi-Omics Data for Comprehensive Biological Insight
The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. nih.govresearchgate.net When combined with stable isotope tracing using compounds like this compound, this multi-omics approach offers a powerful strategy for elucidating the complex roles of bile acids. By tracing the metabolic fate of this compound, researchers can correlate its biotransformation with changes in gene expression, protein abundance, and the broader metabolic profile.
| Omics Layer | Data Type | Insight Gained with this compound |
| Genomics | DNA sequence | Identification of genetic variants affecting bile acid metabolism and transport. |
| Transcriptomics | RNA expression | Understanding how gene expression related to bile acid synthesis and signaling is regulated. |
| Proteomics | Protein abundance | Quantification of key enzymes and transporters involved in the metabolism of this compound. |
| Metabolomics | Metabolite levels | Direct measurement of the conversion of this compound into downstream metabolites. |
Development of Advanced Computational Models for Deuterium (B1214612) Tracer Studies in Bile Acid Research
Computational modeling has become an indispensable tool for understanding the complex pharmacokinetics and metabolism of bile acids. frontiersin.orguni-duesseldorf.de Physiologically-based pharmacokinetic (PBPK) models, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of bile acids throughout the body. frontiersin.org The data generated from deuterium tracer studies using this compound are crucial for developing and validating these sophisticated models.
By incorporating the kinetic data obtained from tracing this compound, these computational models can more accurately predict bile acid concentrations in various tissues and biofluids. frontiersin.org This is particularly valuable for studying disease states where bile acid metabolism is altered, such as cholestatic liver diseases. uni-duesseldorf.de Advanced models can simulate the effects of genetic mutations or drug interactions on bile acid pathways, providing a mechanistic understanding of disease pathophysiology and aiding in the development of novel therapeutic strategies. These models can describe various physiological aspects of bile acid metabolism including synthesis, enterohepatic circulation, and excretion. biorxiv.org
Innovative Applications of this compound in Isotopic Fingerprinting and Flux Analysis
Isotopic fingerprinting and metabolic flux analysis (MFA) are powerful techniques that leverage stable isotope tracers to dissect metabolic pathways. researchgate.netiaea.org this compound is an ideal tracer for these applications in the context of bile acid research.
Isotopic Fingerprinting: This technique uses the unique isotopic signature of a compound to trace its origin and transformation. researchgate.netiaea.org By introducing this compound into a biological system, researchers can track the deuterium label as it is incorporated into various downstream metabolites. This allows for the unambiguous identification and quantification of metabolites derived from isolithocholic acid, even in complex biological matrices.
Metabolic Flux Analysis (MFA): MFA is a quantitative method used to determine the rates of metabolic reactions within a biological system. nih.govmdpi.comnih.gov In the context of bile acid metabolism, this compound can be used as a tracer to measure the flux through various biosynthetic and metabolic pathways. nih.gov By measuring the rate of incorporation of deuterium from this compound into other bile acid species, researchers can gain a dynamic understanding of how these pathways are regulated in health and disease. This provides a more accurate picture of cellular metabolic activity than what can be obtained from measuring metabolite concentrations alone. researchgate.net
| Technique | Description | Application with this compound |
| Isotopic Fingerprinting | Utilizes the isotopic signature to trace the origin and fate of a compound. researchgate.netiaea.org | Tracing the metabolic conversion of isolithocholic acid and identifying its downstream products. |
| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions. nih.govmdpi.comnih.gov | Determining the in vivo synthesis and turnover rates of secondary bile acids. |
Future Perspectives on Stable Isotope-Labeled Bile Acid Derivatives in Basic and Translational Research
The use of stable isotope-labeled bile acid derivatives, including this compound, is poised to continue to drive significant advancements in both basic and translational research. mdpi.comisotope.com In basic research, these tracers will be instrumental in further unraveling the complex signaling roles of bile acids and their interactions with the gut microbiome. The ability to precisely trace the metabolic fate of specific bile acids will enable a deeper understanding of their physiological functions.
In the realm of translational research, stable isotope-labeled bile acids hold immense promise for the development of novel diagnostic and therapeutic approaches. They can be used as internal standards for the highly accurate quantification of bile acids in clinical samples, potentially leading to new biomarkers for liver and gastrointestinal diseases. medchemexpress.com Furthermore, understanding the metabolic flux of bile acids in individual patients could pave the way for personalized medicine, where treatments are tailored to a patient's specific metabolic profile. The demand for stable isotope-labeled compounds is expected to grow as their application in research and clinical diagnostics expands. mordorintelligence.com
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Methyl Isolithocholate-d7 in isotopic purity?
Synthesis typically involves deuterium incorporation at specific positions of lithocholic acid derivatives via catalytic exchange or deuterated reagent use. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98% deuterium incorporation). Baseline separation using reverse-phase HPLC with UV/Vis or MS detection ensures purity .
- Key validation metrics :
| Technique | Critical Parameters | Acceptable Threshold |
|---|---|---|
| NMR | Deuterium integration at C-3, C-7, and side-chain positions | ≥98% isotopic purity |
| HRMS | Molecular ion ([M+H]) accuracy | ≤2 ppm deviation |
Q. How can researchers optimize quantification of this compound in biological matrices?
Stable isotope dilution assays (SIDA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. Calibration curves should include deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Validation parameters (linearity: R >0.99; LOQ: ≤1 ng/mL) must align with FDA bioanalytical guidelines .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from incomplete deuteration or isotopic scrambling. Researchers should:
- Perform controlled hydrolysis studies to isolate degradation products.
- Use H-NMR to map deuterium distribution.
- Compare experimental data with computational predictions (e.g., density functional theory [DFT] for chemical shifts) .
- Example workflow :
Synthesis → Purification → NMR/HRMS → Isotopic Scrambling Test → Data Reconciliation
Q. How do in vitro and in vivo metabolic stability results for this compound diverge, and how can this be addressed methodologically?
In vitro assays (e.g., liver microsomes) may underestimate in vivo hepatic clearance due to plasma protein binding or transporter-mediated uptake. To harmonize
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results.
- Validate with dual-isotope tracer studies in animal models (e.g., H/C labeling) .
- Critical parameters :
| Factor | In Vitro Limitation | In Vivo Adjustment |
|---|---|---|
| Protein binding | Neglects tissue partitioning | Include fraction unbound (f) |
| Enzyme kinetics | Static incubation conditions | Incorporate dynamic blood flow rates |
Q. What isotopic effects influence the biological activity of this compound compared to its non-deuterated analog?
Deuterium kinetic isotope effects (KIE) may alter binding affinity to nuclear receptors (e.g., FXR). To assess:
- Conduct competitive binding assays with both analogs.
- Measure activation/inhibition constants (K, EC) using reporter gene assays.
- Analyze isotopic perturbations via X-ray crystallography or molecular dynamics simulations .
Methodological Best Practices
- Data validation : Cross-correlate spectral data with synthetic intermediates to trace deuterium loss pathways .
- Contradiction mitigation : Predefine acceptance criteria for isotopic purity and biological reproducibility in study protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
